(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone
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Overview
Description
This compound is a derivative of imidazo[2,1-b]thiazole, which is a heterocyclic compound containing nitrogen, oxygen, or sulfur . It has been studied for its potential anticancer activities .
Synthesis Analysis
The synthesis of this compound involves the design of imidazo[2,1-b]thiazole-based chalcone derivatives . The Vilsmeier-Haack (V-H) reaction was used for the formylation of 6-aryl imidazo .Scientific Research Applications
Chemical Structure and Synthesis
The compound (3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone, part of a broader class of synthetic molecules, has been studied for various applications in scientific research. These molecules are synthesized and characterized using techniques like UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry, with structural optimization and theoretical vibrational spectra interpretation made through density functional theory calculations (Shahana & Yardily, 2020). Such detailed chemical analysis lays the groundwork for understanding the compound's potential applications in various fields.
Antibacterial Activity
One of the prominent research areas for this compound is its antibacterial efficacy. Studies have synthesized novel derivatives to screen for antibacterial activities, highlighting the compound's potential in combating bacterial infections (Landage, Thube, & Karale, 2019). This application is crucial in the pharmaceutical industry, where there is a constant search for new antibiotics to fight resistant bacterial strains.
Anticonvulsant Activity
Another significant area of application is in the development of anticonvulsant drugs. The compound's derivatives have been synthesized and evaluated for their potential anticonvulsant activity, indicating its utility in treating neurological disorders such as epilepsy (Rajak, Deshmukh, Aggarwal, Kashaw, Kharya, & Mishra, 2009). The study of such compounds can lead to the development of new therapeutic agents that are more effective and have fewer side effects.
Anticancer Evaluation
The compound has also been explored for its anticancer properties. Through the synthesis of novel derivatives and evaluation against various cancer cell lines, researchers aim to identify potential anticancer agents. The modification of the compound's structure and the evaluation of its biological activity are critical steps in the discovery of new drugs for cancer treatment (Gouhar & Raafat, 2015).
Mechanism of Action
Target of Action
Compounds bearing imidazo[2,1-b]thiazole scaffolds have been tested for their cytotoxicity against human cancer cell lines . They have shown inhibition on VEGFR2, a receptor tyrosine kinase that plays a crucial role in tumor angiogenesis .
Mode of Action
For instance, some compounds have shown to cause mitochondrial membrane depolarization and multicaspase activation, leading to apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been associated with various pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and antihypertensive properties . They have also been used as cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiators .
Result of Action
The result of the compound’s action is primarily observed at the cellular level. Compounds with similar structures have shown cytotoxic activity against human cancer cell lines . For instance, one compound showed significant inhibition against MDA-MB-231 (a breast cancer cell line) with an IC50 of 1.4 µM, compared with sorafenib (IC50 = 5.2 µM), and showed more selectivity against MDA-MB-231 than HepG2 cell line (IC50 = 22.6 µM) .
Future Directions
The compound shows promise in the field of anticancer drug development . Future studies could focus on increasing the library of imidazo[2,1-b][1,3,4]thiadiazole derivatives for a deeper understanding of the relationship between the biological activity of the compounds and their structures . This could aid in the development of new antitumor compounds against diseases like pancreatic cancer .
Properties
IUPAC Name |
(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-17-21(29-23-24-20(16-27(17)23)18-8-4-2-5-9-18)22(28)26-14-12-25(13-15-26)19-10-6-3-7-11-19/h2-11,16H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRHYASKTYHWKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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